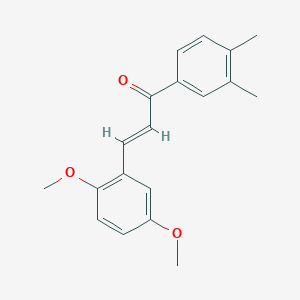
(2E)-3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one, commonly known as DMDPPD, is an organic compound that has been studied extensively in the field of organic chemistry. DMDPPD is a versatile compound with many potential uses in scientific research and industry. It is a colorless solid that can be synthesized in a laboratory setting, and its structure can be modified to create other compounds with various properties and applications.
科学的研究の応用
DMDPPD is a versatile compound that has many potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including heterocyclic compounds, pharmaceuticals, and dyes. It can also be used as a starting material in the synthesis of other compounds with various properties and applications. DMDPPD has been used in a variety of studies, including studies of the mechanism of action of drugs, the study of the structure and function of proteins, and the study of the biochemical and physiological effects of drugs.
作用機序
The mechanism of action of DMDPPD is not yet fully understood. However, it is believed to act as an agonist of the G-protein coupled receptor, which is responsible for the transmission of signals from outside the cell to the inside of the cell. DMDPPD is thought to bind to the G-protein coupled receptor and activate it, resulting in a cascade of biochemical reactions inside the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMDPPD are not yet fully understood. However, it is believed to have a variety of effects on the body, including the modulation of cell signaling pathways, the modulation of gene expression, and the modulation of cell growth and differentiation. It is also believed to have potential anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
The use of DMDPPD in laboratory experiments has several advantages. It is a relatively stable compound and can be synthesized in a laboratory setting. It is also relatively easy to modify its structure to create other compounds with various properties and applications. Additionally, it has a variety of potential applications in scientific research.
However, there are also several limitations to the use of DMDPPD in laboratory experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Additionally, its mechanism of action is not yet fully understood, and its biochemical and physiological effects are not yet fully understood.
将来の方向性
The potential future directions for research into DMDPPD include further research into its mechanism of action and biochemical and physiological effects, research into its potential applications in pharmaceuticals and other industries, and research into its potential use as a starting material for the synthesis of other compounds. Additionally, further research into the synthesis of DMDPPD and its derivatives could lead to the development of new and more efficient synthesis methods. Finally, research into the potential toxicological effects of DMDPPD and its derivatives could lead to the development of safer compounds with similar properties and applications.
合成法
DMDPPD can be synthesized through a variety of methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Stork enamine reaction. The Wittig reaction is a type of organic reaction in which an ylide reacts with an aldehyde or ketone to form an alkene. The Horner-Wadsworth-Emmons reaction is a method of synthesizing alkenes from aldehydes or ketones. The Stork enamine reaction is a method of synthesizing enamines from aldehydes or ketones. Each of these methods can be used to synthesize DMDPPD in a laboratory setting.
特性
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-13-5-6-15(11-14(13)2)18(20)9-7-16-12-17(21-3)8-10-19(16)22-4/h5-12H,1-4H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKITHCZRPGOMN-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,5-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





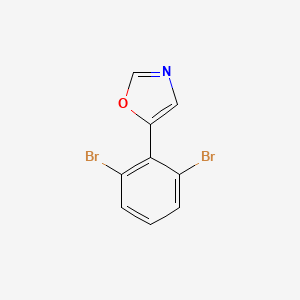
![3-{[(t-Butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356279.png)
![2-[4-(Trifluoromethoxy)phenyl]furan](/img/structure/B6356282.png)
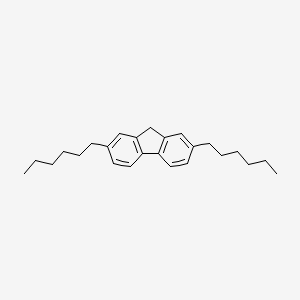
![3-{[(t-Butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B6356293.png)
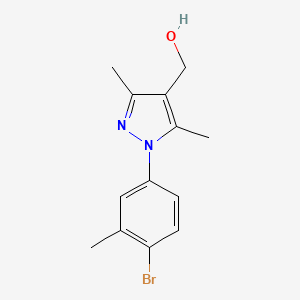
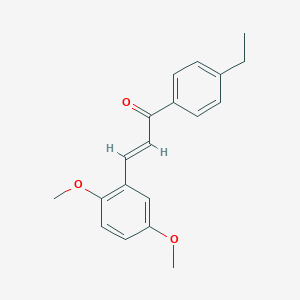
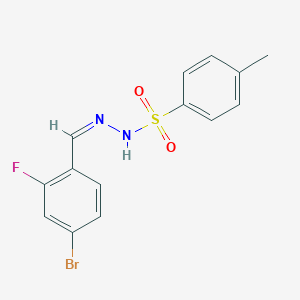
![3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid](/img/structure/B6356332.png)
